3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile
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Overview
Description
3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a fluorine atom at the 6-position and a benzonitrile group at the 3-position.
Preparation Methods
The synthesis of 3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the reaction of imidoyl chlorides with triethyl phosphite. The imidoyl chlorides are prepared by the consecutive addition of trifluoroacetic acid and thionyl chloride to a solution of methyl-2-aminopyridine in pyridine. The subsequent reaction with triethyl phosphite leads to the formation of the desired imidazopyridine compound .
Chemical Reactions Analysis
3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent
Mechanism of Action
The mechanism of action of 3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the imidazo[1,2-a]pyridine ring system play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile: Similar structure but with a chlorine atom instead of fluorine.
3-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile: Features a methyl group at the 6-position.
3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile: Contains a bromine atom at the 6-position. The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C14H8FN3 |
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Molecular Weight |
237.23 g/mol |
IUPAC Name |
3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C14H8FN3/c15-12-4-5-14-17-13(9-18(14)8-12)11-3-1-2-10(6-11)7-16/h1-6,8-9H |
InChI Key |
JGLWJLSEXRRQLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN3C=C(C=CC3=N2)F)C#N |
Origin of Product |
United States |
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